N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
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Description
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C29H30N6O4S2 and its molecular weight is 590.72. The purity is usually 95%.
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Biological Activity
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a complex organic compound that incorporates multiple pharmacologically relevant moieties. Its structural features suggest potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is C34H32N6O5S2 with a molecular weight of 668.8 g/mol. It contains functional groups such as methoxy, thiophene, pyrazole, triazole, and benzamide that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C34H32N6O5S2 |
Molecular Weight | 668.8 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C34H32N6O5S2/c1... |
Synthesis
The synthesis of the compound involves multiple steps including the preparation of pyrazole and triazole intermediates followed by their coupling with the benzamide moiety. The reaction conditions typically range from 0°C to 150°C depending on the specific step involved in the synthesis.
Anticancer Activity
Research has shown that compounds containing pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines using the National Cancer Institute's DTP NCI protocol. Notably, certain derivatives demonstrated GI50 values indicative of potent activity against leukemia cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have been reported to possess antitrypanosomal properties against Trypanosoma brucei, although limited efficacy against viral pathogens such as SARS-CoV and influenza viruses was observed . The presence of sulfur in its structure may enhance its interaction with microbial targets.
The biological activity of N-{[5-{...}} is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The diverse functional groups allow for various non-covalent interactions including hydrogen bonding and hydrophobic interactions which can modulate protein activity and influence cellular processes.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the anticancer potential of similar compounds in vitro against a range of cancer cell lines. Among them, certain derivatives exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range .
- Antimicrobial Testing : Another investigation focused on assessing the antitrypanosomal activity of related compounds where promising results were obtained against Trypanosoma brucei, highlighting the relevance of structural modifications on biological efficacy .
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N6O4S2/c1-34-25(17-30-26(36)15-19-9-5-4-6-10-19)31-32-29(34)41-18-27(37)35-22(16-21(33-35)24-13-8-14-40-24)20-11-7-12-23(38-2)28(20)39-3/h4-14,22H,15-18H2,1-3H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCJQVMLOXKOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=C(C(=CC=C4)OC)OC)CNC(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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